5-(3-bromo-6-chloro-2-fluorophenyl)oxazole
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Description
5-(3-bromo-6-chloro-2-fluorophenyl)oxazole is a heterocyclic compound. It has a molecular weight of 276.49 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7-3-13-4-14-7/h1-4H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of oxazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
5-(3-bromo-6-chloro-2-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7-3-13-4-14-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUQQRRWZRVKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CN=CO2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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